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molecular formula C15H17N3O2 B8393561 4-amino-2-methoxy-N-[(6-methylpyridin-3-yl)methyl]benzamide

4-amino-2-methoxy-N-[(6-methylpyridin-3-yl)methyl]benzamide

Cat. No. B8393561
M. Wt: 271.31 g/mol
InChI Key: IBPFNVMFNVVZKY-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

A solution of 2-methoxy-N-(6-methylpyridin-3-yl)methyl-4-nitrobenzamide (448 mg, 1.49 mmol) in EtOH and EtOAc (8 mL each) is stirred and ammonium formate (375 mg, 6 mmol) and 10% Pd/C (100 mg) are added. The mixture is heated at reflux for 20 min, cooled, filtered through celite, the solid is washed with EtOH and the combined solvents are evaporated to afford the title compound.
Name
2-methoxy-N-(6-methylpyridin-3-yl)methyl-4-nitrobenzamide
Quantity
448 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:4]=1[C:5]([NH:7][CH2:8][C:9]1[CH:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1)=[O:6].C([O-])=O.[NH4+]>CCO.CCOC(C)=O.[Pd]>[NH2:20][C:18]1[CH:17]=[CH:16][C:4]([C:5]([NH:7][CH2:8][C:9]2[CH:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=2)=[O:6])=[C:3]([O:2][CH3:1])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
2-methoxy-N-(6-methylpyridin-3-yl)methyl-4-nitrobenzamide
Quantity
448 mg
Type
reactant
Smiles
COC1=C(C(=O)NCC=2C=NC(=CC2)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
375 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the solid is washed with EtOH
CUSTOM
Type
CUSTOM
Details
the combined solvents are evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCC=2C=NC(=CC2)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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